1-Methylisoquinolin-7-ol
Overview
Description
1-Methylisoquinolin-7-ol is a heterocyclic organic compound belonging to the isoquinoline family Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylisoquinolin-7-ol can be synthesized through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to produce isoquinoline derivatives . Another method involves the use of phthalimide as a raw material, which undergoes rearrangement under strong alkaline conditions, followed by decarboxylation to yield isoquinoline derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, such as palladium or rhodium, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Methylisoquinolin-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the electron density at different positions of the isoquinoline ring .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the compound under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroisoquinoline derivatives .
Scientific Research Applications
1-Methylisoquinolin-7-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methylisoquinolin-7-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, influencing cellular processes such as signal transduction and gene expression . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Methylisoquinolin-7-ol can be compared with other isoquinoline derivatives, such as:
Isoquinoline: The parent compound with a similar structure but without the methyl and hydroxyl groups.
7-Methoxyisoquinolin-1-ol: A derivative with a methoxy group at the 7-position instead of a hydroxyl group.
3-Hydroxy-1-(7-hydroxy-6-methylisoquinolin-1-yl)propan-1-one: A more complex derivative with additional functional groups.
Properties
IUPAC Name |
1-methylisoquinolin-7-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-10-6-9(12)3-2-8(10)4-5-11-7/h2-6,12H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXPQUHLPGOINA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C=C(C=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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